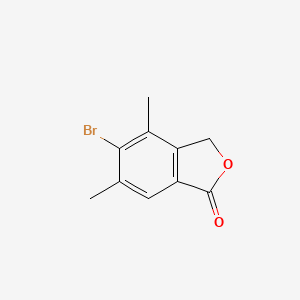

![molecular formula C12H9BrO B2886283 4'-溴-[1,1'-联苯]-2-醇 CAS No. 21849-89-8](/img/structure/B2886283.png)

4'-溴-[1,1'-联苯]-2-醇

描述

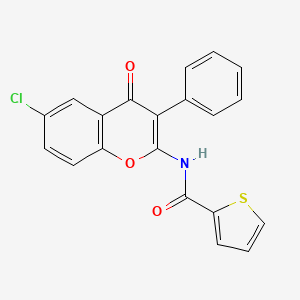

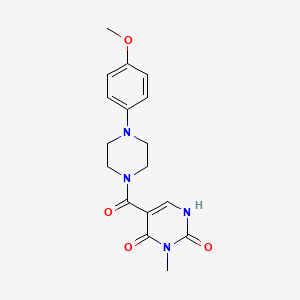

“4’-Bromo-[1,1’-biphenyl]-2-ol” is a chemical compound with the molecular formula C12H9BrO. It has a molecular weight of 249.10 g/mol . This compound is also known by other names such as 4-Bromobiphenyl and 4-Bromo-1,1’-biphenyl .

Synthesis Analysis

The synthesis of “4’-Bromo-[1,1’-biphenyl]-2-ol” involves several steps. One method involves the vinylation of 4-bromo-4-hydroxybiphenyl and ethyl acrylate using a Pd (OAc) 2/PPh 3 catalyst .

Molecular Structure Analysis

The molecular structure of “4’-Bromo-[1,1’-biphenyl]-2-ol” can be represented as BrC6H4C6H4OH . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

In terms of chemical reactions, 4-Bromobiphenyl undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .

Physical And Chemical Properties Analysis

“4’-Bromo-[1,1’-biphenyl]-2-ol” is a solid substance with a melting point of 164-166 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 309.8±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

科学研究应用

环境毒理学

Owens 等人(2007 年) 的一项研究探讨了含有溴化阻燃剂 (BFR) 的计算机印刷电路板燃烧产生的排放物。4'-溴-[1,1'-联苯]-2-醇是体外和体内均表现出雌激素活性的已识别化学物质之一,突出了电子废弃物对毒理风险的担忧。

材料科学与化学

在材料科学和化学领域,唐等人(2021 年) 合成了联苯咔唑衍生物,包括 4'-溴-[1,1'-联苯]-2-醇,以研究其发光和热学性质。由于其独特的结构和发光特性,这些化合物在电子和光子学中显示出潜在应用。

药物研究

在药物研究中,邝等人(2017 年) 研究了联苯基化合物的抗酪氨酸酶活性。虽然没有特别关注 4'-溴-[1,1'-联苯]-2-醇,但该研究强调了联苯化合物在开发治疗色素沉着等疾病方面的更广泛相关性。

有机合成

该化合物还被用于专注于有机合成技术的研究中。例如,冯聪(2006 年) 描述了一种合成 4-溴联苯的方法,它与 4'-溴-[1,1'-联苯]-2-醇密切相关。此类研究有助于了解复杂有机化合物的有效合成方法。

催化与聚合

该化合物还被用于催化和聚合的背景下。 佐藤等人(1998 年) 研究了联苯-2-醇的区域选择性芳基化反应,其中包括 4'-溴-[1,1'-联苯]-2-醇的衍生物。这项研究对于开发先进材料和化学品至关重要。

安全和危害

作用机制

Target of Action

It has been observed that similar brominated biphenyl compounds interact with cytochrome p-450-dependent monooxygenases in rat hepatic microsomes . These enzymes play a crucial role in the metabolism of various substances within the body.

Mode of Action

It has been reported that 4-bromobiphenyl, a similar compound, undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene . This suggests that 4’-Bromo-[1,1’-biphenyl]-2-ol may also undergo similar reactions.

Biochemical Pathways

The interaction of similar brominated biphenyl compounds with cytochrome p-450-dependent monooxygenases suggests that they may influence the metabolic pathways associated with these enzymes .

Pharmacokinetics

The compound’s molecular weight (233104) and its boiling point (310 °C) suggest that it may have significant bioavailability .

Result of Action

The reduction of similar brominated biphenyl compounds to biphenyl in certain environments suggests that they may have significant chemical reactivity .

Action Environment

The action, efficacy, and stability of 4’-Bromo-[1,1’-biphenyl]-2-ol can be influenced by various environmental factors. For instance, the compound’s reduction to biphenyl has been observed in cationic micelles, suggesting that the presence of certain chemical environments can influence its reactivity . Additionally, the compound’s stability may be affected by temperature, as suggested by its boiling point .

属性

IUPAC Name |

2-(4-bromophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOWIHIGUHWAMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

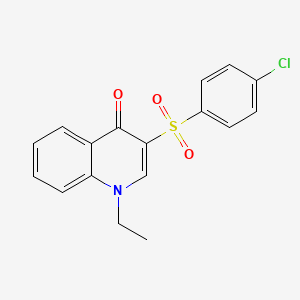

![4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2886202.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2886203.png)

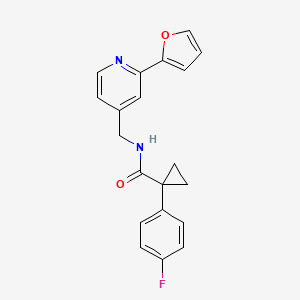

![N-(1,3-benzodioxol-5-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2886210.png)

![(4-Fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2886215.png)

![Methyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B2886222.png)